molecular formula C12H17NO B2771893 2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2175978-70-6

2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol

Cat. No.: B2771893
CAS No.: 2175978-70-6
M. Wt: 191.274
InChI Key: TYWJYVDOSSBSCM-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol is an organic compound characterized by a cyclobutanol core substituted with a 2,4-dimethylphenylamino group

Scientific Research Applications

2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

The future directions for research on “2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. The unique structures of these compounds, including their strained cyclobutane rings, make them interesting subjects for research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol typically involves the reaction of 2,4-dimethylaniline with cyclobutanone under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutanol compounds.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol
  • 1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol

Uniqueness

2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of both an amino and hydroxyl group on the cyclobutanol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2,4-dimethylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-3-4-10(9(2)7-8)13-11-5-6-12(11)14/h3-4,7,11-14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWJYVDOSSBSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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